Gold;yttrium
Description
Historical Trajectories in Gold-Yttrium Chemistry and Materials Science
The journey into understanding gold-yttrium systems is rooted in the broader history of metallurgical and rare-earth element research. While gold has been known since antiquity, the discovery and isolation of yttrium occurred much later. bnl.gov In 1787, Carl Axel Arrhenius discovered an unusual black rock near Ytterby, Sweden, which was later analyzed by Johan Gadolin, who isolated yttrium oxide. livescience.comwikipedia.orgrsc.org The metal itself was first isolated in 1828. bnl.govrsc.org
Systematic studies of the interactions between gold and rare-earth elements, including yttrium, gained momentum with the advancement of techniques for creating and characterizing alloys. core.ac.uk Early phase diagram investigations were crucial in identifying the existence of specific gold-yttrium compounds. core.ac.uk These foundational studies paved the way for more detailed explorations of the thermodynamic and structural properties of the Au-Y system.
Intermetallic Compound Formation within Gold-Yttrium Frameworks
The gold-yttrium binary system is characterized by the formation of several stable intermetallic compounds. iaea.org The synthesis of these compounds is typically achieved through high-temperature solid-state techniques, such as arc-melting of the constituent elements in an inert atmosphere, followed by annealing to ensure homogeneity. vulcanchem.comacs.org
The Au-Y system exhibits a strongly exothermic character, indicating a significant driving force for alloy formation. iaea.org This is attributed to the transfer of electrons from yttrium to gold. iaea.org The phase diagram of the Au-Y system reveals the existence of multiple intermetallic phases, each with a specific stoichiometry and crystal structure. core.ac.ukiaea.orgvulcanchem.com
Some of the well-established intermetallic compounds in the gold-yttrium system include Y₂Au, YAu, Y₃Au₄, YAu₂, YAu₃, Y₁₄Au₅₁, and YAu₆. vulcanchem.com More recent research has also identified additional compounds like Y₃Au₂. iucr.org Each of these compounds possesses a unique crystal lattice, which dictates its physical and chemical properties. For instance, YAu₂ has a tetragonal MoSi₂-type structure, while YAu crystallizes in the CsCl-type structure. vulcanchem.comresearchgate.net The compound Y₂Au has been described as having an inverse PbCl₂-type structure. iucr.org
Table 1: Intermetallic Compounds in the Au-Y System
| Compound | Crystal Structure Type |
|---|---|
| Y₂Au | Inverse PbCl₂-type iucr.org |
| Y₃Au₂ | U₃Si₂-type iucr.org |
| YAu | CsCl-type vulcanchem.com |
| Y₃Au₄ | Pu₃Pd₄-type vulcanchem.com |
| YAu₂ | MoSi₂-type vulcanchem.comresearchgate.net |
| YAu₃ | TiCu₃-type vulcanchem.com |
| Y₁₄Au₅₁ | Gd₁₄Ag₅₁-type vulcanchem.com |
| YAu₆ | HoAu₆-type vulcanchem.com |
Contemporary Research Paradigms in Gold-Yttrium Materials Science
Modern research into gold-yttrium materials leverages advanced analytical techniques to gain deeper insights into their structure and properties. Methods such as X-ray diffraction (XRD), electron probe microanalysis (EPMA), and scanning transmission electron microscopy (STEM) are employed to characterize the crystal structure and composition of these compounds with high precision. vulcanchem.com
A significant focus of current research is the exploration of the electronic structure and bonding mechanisms within Au-Y compounds. Density functional theory (DFT) calculations have been instrumental in understanding the charge transfer from yttrium to gold, a key factor influencing the stability and properties of these materials. vulcanchem.com These theoretical studies complement experimental findings and provide a more complete picture of the chemical bonding.
Furthermore, researchers are investigating the potential of gold-yttrium systems in various applications. For example, gold supported on yttrium oxide nanorods has shown catalytic activity for the oxidative cracking of n-propane. researchgate.net The unique electronic and structural properties of gold-yttrium compounds also make them interesting candidates for exploration in fields like spintronics and thermoelectric applications. tohoku.ac.jp
Foundational Significance of Gold-Yttrium Compounds in Advanced Materials Development
The study of gold-yttrium compounds contributes significantly to the broader field of materials science. The insights gained from the Au-Y system, particularly regarding intermetallic compound formation and structure-property relationships, can be applied to the design of new materials with tailored functionalities.
The strongly exothermic nature of the Au-Y system and the significant charge transfer are fundamental characteristics that influence the properties of these alloys. iaea.org Understanding these principles allows for the prediction and development of other alloy systems with desirable characteristics. For instance, yttrium is known to improve the properties of other alloys by enhancing resistance to corrosion and oxidation. livescience.com While not always forming the primary component, the addition of yttrium can have a profound impact on the performance of materials in demanding applications. livescience.comsamaterials.com
The exploration of ternary and higher-order systems involving gold and yttrium, such as the Au-Ag-Y system, further expands the possibilities for creating novel materials. scientific.net The knowledge of the binary Au-Y phase diagram is essential for understanding these more complex systems. iucr.org As research continues to uncover the intricate details of gold-yttrium chemistry, these compounds will undoubtedly play a role in the development of the next generation of advanced materials for a wide range of technological applications. researchgate.net
Structure
2D Structure
Properties
CAS No. |
921765-28-8 |
|---|---|
Molecular Formula |
Au7Y |
Molecular Weight |
1467.6718 g/mol |
IUPAC Name |
gold;yttrium |
InChI |
InChI=1S/7Au.Y |
InChI Key |
MVMCYUZLXLDEPR-UHFFFAOYSA-N |
Canonical SMILES |
[Y].[Au].[Au].[Au].[Au].[Au].[Au].[Au] |
Origin of Product |
United States |
Theoretical and Computational Investigations of Gold Yttrium Systems
Density Functional Theory (DFT) Methodologies in Au-Y Systems
Density Functional Theory (DFT) has emerged as a primary tool for the systematic investigation of gold-yttrium systems. iphy.ac.cn Researchers employ first-principles methods based on DFT to explore the geometric and electronic structures of pure gold clusters, pure yttrium clusters, and gold clusters doped with yttrium atoms. iphy.ac.cn All-electron relativistic calculations and various functionals, such as the B3LYP hybrid functional, are utilized in conjunction with basis sets like LanL2DZ, which incorporates relativistic effective core potentials for both gold and yttrium atoms. iphy.ac.cn The choice of the exchange-correlation functional is critical, as it significantly impacts the calculated energies. rsc.org For instance, studies on gold clusters have shown that double-hybrid functionals like B2PLYP, which include electron correlation through a perturbative second-order correction, provide better agreement with experimental dissociation energies compared to simpler functionals like PBE. rsc.org
Electronic Structure Elucidation of Gold-Yttrium Clusters and Bulk Compounds
DFT calculations are crucial for elucidating the complex electronic properties of Au-Y materials, from small clusters to bulk phases. These studies systematically investigate how the introduction of a yttrium dopant alters the electronic characteristics of gold. iphy.ac.cnnih.gov The trivalent nature of the yttrium dopant is known to significantly alter the electronic shell level structure of pure gold clusters. nih.gov
The bonding in gold-yttrium systems is characterized by significant orbital interactions and hybridization. Fermi level analysis indicates a notable hybridization between the 4d orbitals of yttrium and the 5d orbitals of gold. vulcanchem.com This interaction is a key factor in the stability and electronic properties of these materials. In yttrium-doped gold clusters, the most stable isomers tend to delocalize the valence s, p, and d electrons of the constituent atoms across the entire structure. iphy.ac.cniphy.ac.cn
The introduction of a dopant like yttrium can lead to strong d-d or s-d interactions between the impurity and the host gold atoms, which changes the electronic properties. mpg.de In some cases, particularly in larger clusters, yttrium's d electrons can become itinerant within the gold host and mix with the valence s atomic orbitals of gold. nih.govkuleuven.be This can lead to a scenario where gold atoms formally donate electrons to the unoccupied d orbitals of the yttrium atom. nih.govkuleuven.be This complex interplay is distinct from the bonding in pure gold clusters, where hybridization between the 5d and 6s orbitals is also considered important for understanding metallophilic interactions. nih.govacs.org The Au-Y bond is considered to be stronger than the Au-Au bond, which influences the geometry of the clusters. iphy.ac.cn
A defining electronic feature of the gold-yttrium system is the significant charge transfer from yttrium to gold. nih.govkuleuven.be DFT calculations reveal a substantial electron donation, with yttrium exhibiting a partial positive charge. vulcanchem.commpg.de For example, in Au₉Y clusters, yttrium is calculated to have a partial charge of +1.2e. vulcanchem.com This electron transfer is more pronounced than in systems like silver-doped gold, as yttrium has a lower electronegativity. nih.govkuleuven.be Consequently, gold atoms adjacent to the yttrium dopant show a reduced electron density. vulcanchem.com This charge redistribution creates dual adsorption sites and influences the material's chemical reactivity. vulcanchem.com
Interestingly, the direction of charge transfer can be size-dependent. In smaller Auₙ₋₁Y⁺ clusters (where n = 4–7), yttrium carries a large positive partial charge (>1 e). nih.govkuleuven.be However, as the cluster size increases, the charge on yttrium gradually decreases, and it can even become negatively charged. nih.govkuleuven.be This reversal is attributed to the itinerant nature of yttrium's d electrons, which combine with gold's valence s orbitals, allowing for electron donation from gold to the unoccupied d orbitals of yttrium. nih.govkuleuven.be
| Cluster System | Yttrium Partial Charge | Observation | Source |
|---|---|---|---|
| Au₉Y | +1.2e | Significant electron donation from Y to Au. | vulcanchem.com |
| Aun-1Y+ (n=4-7) | > +1 e | Large positive charge on Y in small clusters. | nih.govkuleuven.be |
| Larger Aun-1Y+ clusters | Decreasing positive charge, can become negative | Charge on Y decreases with cluster size, potentially reversing. | nih.govkuleuven.be |
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical insights into the electronic stability and reactivity of Au-Y clusters. DFT methods are used to calculate the HOMO-LUMO energy gaps as a function of cluster size. iphy.ac.cn The frontier molecular orbitals of the clusters are shown to determine the chemical bonding characteristics. d-nb.info
The introduction of a trivalent yttrium atom significantly modifies the electronic shell structure of gold clusters, leading to specific "magic numbers" associated with enhanced stability. nih.gov Computational and experimental studies have identified that clusters such as Au₆Y⁺ and Au₁₆Y⁺ exhibit closed electronic shells, which explains their enhanced abundance in mass spectrometry experiments. nih.gov This phenomenon is analogous to the electronic shell models used to explain stability in simple metal clusters, but adapted for the complexities of doped systems. mpg.de The shapes of the frontier orbitals, such as the HOMO and LUMO, are centered differently depending on the cluster's composition and structure; for the diatomic AuY, the largest lobes of both the HOMO and LUMO are centered on the yttrium atom. mpg.de
Geometrical Prediction and Energetic Stability of Gold-Yttrium Architectures
Computational methods are essential for predicting the three-dimensional structures and energetic landscapes of gold-yttrium compounds. By comparing the energies of various possible geometries, theorists can identify the lowest-energy (ground state) structures and understand their relative stabilities. iphy.ac.cnmpg.de
Theoretical studies have mapped out the preferred geometries for small yttrium-doped gold clusters (AuₙY). mpg.de Unlike pure small gold clusters which are exclusively planar, Au-Y clusters show a transition from two-dimensional (2D) to three-dimensional (3D) structures as the number of gold atoms increases. mpg.de For instance, while smaller clusters like Au₂Y and Au₃Y are planar, Au₄Y and Au₉Y are found to have 3D ground-state structures. mpg.de For other sizes, such as n=5 and n=8, 3D structures are nearly equal in energy to their 2D counterparts. mpg.de
A consistent finding across these studies is that the yttrium atom energetically prefers to occupy a central position with a high coordination number, maximizing its bonds with neighboring gold atoms. iphy.ac.cnmpg.de This is because the Au-Y bond is stronger than the Au-Au bond. iphy.ac.cn For example, in the lowest-energy structures of AuₙY clusters, the yttrium atom is often found at the center of a compact structure of gold atoms. iphy.ac.cn The average bond lengths in these bimetallic clusters are typically shorter than those in the corresponding pure gold and yttrium clusters. iphy.ac.cniphy.ac.cn
| Cluster | Predicted Ground-State Geometry | Key Structural Feature | Source |
|---|---|---|---|
| AuY | Diatomic | Low-spin singlet 1Σ+ ground state. | mpg.de |
| Au₂Y | Planar (C₂ᵥ) | Yttrium atom in the central position. | mpg.de |
| Au₃Y | Planar | - | mpg.de |
| Au₄Y | Three-dimensional | Represents a shift from planar structures. | mpg.de |
| Au₉Y | Three-dimensional | - | mpg.de |
Preferential Coordination Environments of Yttrium within Gold Lattices
The coordination chemistry of yttrium is largely dictated by the steric factors of ligands rather than crystal-field effects. rsc.org It most commonly exists in the +3 oxidation state and shows a preference for anionic ligands with donor atoms of high electronegativity. rsc.org This versatility allows yttrium to form a variety of complexes, with coordination numbers (CN) that can reach up to nine. rsc.org
In the context of crystal lattices, computational studies on yttrium oxyhydrides with a face-centered cubic (FCC) yttrium backbone show that anions like oxygen and hydrogen occupy tetrahedral and octahedral sites. nih.gov Specifically, oxide ions exhibit a strong preference for the tetrahedral sites over the octahedral ones, a preference driven by more favorable lattice energy. nih.gov Detailed structural analyses of specific yttrium complexes, such as with hexaazamacrocyclic ligands, have confirmed a nona-coordination of the yttrium ion, where it is bound by six nitrogen atoms and three oxygen atoms. acs.org This nine-coordinate structure was observed both in the solid state and maintained in aqueous solution. acs.org
Computational Modeling of Gold-Yttrium Surfaces and Heterointerfaces
Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in understanding the interactions at the surfaces and interfaces of gold-yttrium systems, especially in catalytic applications. us.esresearchgate.net These theoretical approaches are essential for elucidating how the introduction of yttrium into a support material modifies its properties and influences the subsequent deposition and function of gold nanoparticles. nih.gov
DFT-based calculations have been employed to simulate the integration of yttrium into oxide support lattices like titanium dioxide (TiO₂). us.esresearchgate.net These simulations show that yttrium atoms are incorporated into the TiO₂ surface exclusively at substitutional positions. us.esresearchgate.net Specifically, Y³⁺ ions preferentially occupy the sites of Ti⁴⁺ ions within the TiO₂ lattice. acs.org This substitution is a key factor in altering the electronic and structural properties of the support material. us.esacs.org
A significant consequence of incorporating yttrium into an oxide lattice is the creation of surface defects, which in turn dictate the preferred locations for gold deposition. Theoretical calculations demonstrate that surface oxygen vacancies, which are promoted by yttrium doping, serve as the preferential adsorption sites for gold atoms and nanoparticles. us.esresearchgate.netacs.org These vacancies function as nucleation centers, effectively anchoring the gold species and promoting a higher dispersion of the active gold phase across the support surface. us.esresearchgate.net The interaction between gold and these oxygen vacancies is strong, which helps to hinder the agglomeration of gold particles. rsc.org Theoretical calculations also show a competition between gold nanoparticles and hydroxyl (OH) groups to occupy these surface oxygen vacancies. rsc.org
The introduction of yttrium into oxide supports like TiO₂ is known to facilitate the formation of oxygen vacancies. us.esresearchgate.netacs.org This is because doping with metals like yttrium can weaken the metal-oxygen bonds in the vicinity of the dopant, thereby reducing the energy required to form these vacancies. rsc.org DFT calculations specify that the preferred oxygen vacancies on yttrium-doped TiO₂ arise from the removal of bridging surface oxygen atoms. us.esresearchgate.netacs.org The quantity of the yttrium dopant directly controls the number of surface oxygen vacancies that are created, which in turn influences the catalytic activity of the gold nanoparticles supported on the material. us.esresearchgate.net
Advanced Quantum Chemical Approaches for Gold-Yttrium Interactions
Energy Decomposition Analysis in Gold-Yttrium Cluster Bonding
Energy decomposition analysis (EDA) combined with DFT calculations has been used to investigate the nature of bonding in yttrium-doped gold clusters, particularly during their interaction with other molecules like propene. nih.govd-nb.info This analysis reveals that the bonding between the yttrium-doped gold cluster and propene is not covalent. d-nb.info Instead, the interaction is dominated by charge transfer and other non-covalent forces. d-nb.info The findings support an electron donation/back-donation mechanism for the adsorption process. d-nb.info
Yttrium doping significantly influences the electronic properties of the gold cluster. kuleuven.be Due to yttrium's low electronegativity, a pronounced electron transfer occurs from the yttrium atom to the gold atoms. kuleuven.be This alters the cluster's reactivity and can lower the binding strength of molecules like propene compared to pure gold clusters in a size-dependent manner. nih.govresearchgate.net The binding site preference for molecules on these clusters is also affected by the yttrium dopant. nih.govd-nb.info
Table 1: Propene Binding Site Preference on Small Yttrium-Doped Gold Clusters This table summarizes the computationally determined preferred binding site for a propene molecule on different small cationic yttrium-doped gold clusters.
| Cluster | Preferred Propene Binding Site |
|---|---|
| Au₃Y⁺ | Yttrium atom nih.gov |
| Au₄Y⁺ | Gold atom nih.gov |
| Au₅Y⁺ | Gold atom nih.gov |
Table 2: Effect of Yttrium Doping on Propene Adsorption Energy This table highlights findings from quantum chemical calculations and experimental analysis on how yttrium doping affects propene adsorption energies on gold clusters of specific sizes.
| Cluster Size (n) | Observation on Propene Adsorption Energy |
|---|---|
| 5-7 | Yttrium doping has a remarkable effect on the adsorption energy. d-nb.info |
| 13 | The propene adduct of the yttrium-doped cluster is less stable than that of the pure gold cluster. d-nb.info |
| 14 | The propene adduct of the yttrium-doped cluster is more stable than that of the pure gold cluster (opposite effect to n=13). d-nb.info |
Multiscale Modeling and Simulation Frameworks for Gold-Yttrium Materials
Atomistic simulations, particularly molecular dynamics (MD), are powerful tools for investigating the mechanisms of solid-state phase transformations at the atomic level. arxiv.org For gold-yttrium alloys, these simulations can elucidate the pathways by which the material changes its crystal structure in response to external stimuli like pressure or temperature. researchgate.netimechanica.org Gold typically adopts a face-centered cubic (FCC) structure, while yttrium is stable in a hexagonal close-packed (HCP) structure at ambient conditions. researchgate.netimechanica.org An alloy of these elements could exhibit complex phase behavior and transformation pathways.
A typical simulation would involve constructing a supercell of a gold-yttrium alloy with a specific composition and initial crystal structure. An interatomic potential, which accurately describes the forces between Au-Au, Y-Y, and Au-Y atoms, is required. Such potentials can be derived from first-principles (ab initio) calculations. arxiv.org By applying hydrostatic pressure or strain to the simulation box, one can observe the collective atomic rearrangements that constitute a phase transition. For instance, simulations on pure gold have shown a pressure-induced transformation from FCC to a body-centered cubic (BCC) structure. arxiv.org Similarly, simulations on yttrium have explored the transition from HCP to other structures like the samarium-type (Sm-type) or BCC. researchgate.net
For an Au-Y alloy, atomistic simulations could reveal:
The critical pressure or temperature required to induce a phase change.
The specific crystallographic orientation relationship between the parent and product phases. researchgate.net
The role of defects, such as grain boundaries or dislocations, in nucleating the new phase.
The mechanism of transformation, whether it is a diffusionless martensitic transformation or a diffusion-controlled process.
These simulations provide fundamental insights into the structural stability and mechanical properties of gold-yttrium alloys under various conditions. researchgate.net
Phase-field modeling is a versatile computational technique used to simulate the evolution of complex microstructures in materials without explicitly tracking the interfaces between different phases or grains. researchgate.net The method describes the microstructure using a set of continuous field variables (phase fields) that represent the different phases present (e.g., liquid, solid Au-rich phase, solid Y-rich phase). ams.org.cn The evolution of these phase fields over time is governed by a set of partial differential equations, typically the Cahn-Hilliard and Allen-Cahn equations, which are derived from thermodynamic principles. researchgate.net
For gold-yttrium alloys, a phase-field model could be used to simulate the entire process from solidification out of the melt to subsequent solid-state transformations. ams.org.cn Such an integrated simulation would capture several key phenomena:
Solidification: As the liquid alloy cools, the model can predict the formation of dendritic or cellular structures, the segregation of gold and yttrium between the solid and liquid phases, and the formation of different primary phases depending on the alloy's composition. ams.org.cn
Grain Growth: The model can simulate the evolution of the grain structure, including the coarsening of grains over time to minimize interfacial energy.
Solid-State Phase Transformations: If the Au-Y phase diagram contains miscibility gaps or intermetallic compounds, the model can simulate precipitation and spinodal decomposition within the solid state. The influence of microsegregation and grain boundaries from the initial solidification process on these subsequent transformations can be directly investigated. ams.org.cn
The power of the phase-field method lies in its ability to predict the link between processing conditions (e.g., cooling rate) and the resulting complex microstructure, which in turn dictates the material's macroscopic properties. arxiv.org
Table 3: Key Parameters for a Hypothetical Phase-Field Simulation of Au-Y Solidification This table lists typical input parameters required for a phase-field model to simulate microstructural evolution.
| Parameter Category | Specific Parameter | Purpose in Simulation |
|---|---|---|
| Thermodynamic | Free Energy Functions | Defines the stable phases at a given temperature and composition. |
| Au-Y Phase Diagram Data | Provides liquidus, solidus, and solvus lines as input. | |
| Kinetic | Atomic Mobilities | Controls the rate of diffusion of Au and Y in liquid and solid phases. |
| Interface Mobility | Controls the speed at which phase boundaries can move. | |
| Interfacial | Interface Energy/Tension | Determines the energy cost of creating an interface between phases. |
| Interface Width | A numerical parameter defining the thickness of the diffuse interface. | |
| Process | Initial Composition | The overall atomic percentage of Au and Y in the alloy. |
| Cooling Rate | Dictates the thermal gradient and speed of the solidification front. |
Synthesis Methodologies for Gold Yttrium Materials
Top-Down Approaches for Gold-Yttrium Nanomaterial Fabrication
Top-down methods involve the breakdown of a bulk material into smaller, nanoscale particles. A prominent technique in this category for generating gold-yttrium nanomaterials is pulsed laser ablation in liquids.
Pulsed Laser Ablation in Liquids for Gold/Yttrium Oxide Nanoparticle Generation
Pulsed Laser Ablation in Liquids (PLAL) is a versatile and environmentally friendly method for producing colloidal nanoparticles with high purity. beilstein-journals.orgencyclopedia.pub This technique involves irradiating a solid target submerged in a liquid with a high-power pulsed laser. The intense laser energy ablates the target material, creating a plasma plume that rapidly cools and condenses in the liquid, forming nanoparticles. encyclopedia.pubmdpi.com
For the synthesis of gold and yttrium oxide nanoparticles, a common setup utilizes a picosecond or nanosecond laser, such as a Neodymium-doped Yttrium Aluminum Garnet (Nd:YAG) laser. beilstein-journals.orgencyclopedia.pubmdpi.com The target, either pure gold or yttrium oxide, is placed in a liquid medium, typically deionized water. beilstein-journals.org The laser beam is focused onto the target, and the resulting nanoparticles are dispersed in the liquid.
Recent research has demonstrated that the shape of the laser beam can significantly influence the characteristics of the synthesized nanoparticles. The use of a donut-shaped laser beam, in comparison to a conventional Gaussian beam, has been shown to produce smaller gold and yttrium oxide nanoparticles with a narrower size distribution and improved sphericity. beilstein-journals.orgbeilstein-journals.org This is attributed to more uniform heating of the ablation spot. beilstein-journals.org The energy of the laser is another critical parameter, with higher laser energies generally leading to smaller nanoparticle sizes, although an optimal energy range exists for achieving the desired characteristics. encyclopedia.pubmdpi.com
Table 1: Comparison of Laser Beam Shapes in PLAL for Nanoparticle Synthesis
| Feature | Gaussian Beam | Donut-Shaped Beam | Reference |
|---|---|---|---|
| Nanoparticle Size | Larger | Smaller | beilstein-journals.org |
| Size Distribution | Broader | Narrower | beilstein-journals.org |
| Sphericity | Less uniform | More uniform | beilstein-journals.org |
| Heating of Ablation Spot | Non-uniform | More uniform | beilstein-journals.org |
Bottom-Up Approaches for Gold-Yttrium Material Synthesis
Bottom-up approaches build nanomaterials from atomic or molecular precursors, offering precise control over the final structure. These methods are widely used for creating complex gold-yttrium materials.
Chemical Reduction Methods for Gold Nanoparticle Deposition on Yttrium-Containing Supports
A common strategy for creating gold-yttrium catalysts involves depositing gold nanoparticles onto a pre-synthesized yttrium-containing support, such as yttrium oxide (Y₂O₃) nanorods. researchgate.net The chemical reduction method is frequently employed for this purpose. researchgate.netnanopartz.comconfer.cz
In this method, a gold precursor, typically chloroauric acid (HAuCl₄), is reduced in the presence of the yttrium oxide support. frontiersin.org The process often involves adjusting the pH of the gold precursor solution and using a reducing agent to convert gold ions into metallic gold nanoparticles, which then deposit onto the support material. researchgate.netnanopartz.com The interaction between the gold nanoparticles and the yttrium oxide support can lead to a synergistic effect, enhancing catalytic activity. researchgate.net
Hydrothermal and Sol-Gel Techniques for Yttrium Oxide Nanorod and Support Synthesis
Hydrothermal and sol-gel methods are widely used to synthesize yttrium oxide supports with controlled morphologies, such as nanorods, nanotubes, and spherical particles. rsc.orggoogle.comresearchgate.net
The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel called an autoclave. mdpi.com For yttrium oxide nanorod synthesis, a yttrium salt like yttrium chloride (YCl₃) or yttrium nitrate (B79036) (Y(NO₃)₃·6H₂O) is dissolved in water, often with a precipitating agent like urea (B33335) or sodium hydroxide (B78521). rsc.orgcsic.es The mixture is then heated in an autoclave, leading to the formation of yttrium hydroxide precursors which, upon subsequent calcination (heating at high temperatures), transform into yttrium oxide nanorods. rsc.orgresearchgate.netcsic.es The pH of the initial solution and the hydrothermal temperature are critical parameters that influence the final morphology of the yttrium oxide. csic.es
The sol-gel method is another wet-chemical technique that involves the transition of a system from a liquid "sol" into a solid "gel" phase. mdpi.com For yttrium oxide synthesis, yttrium precursors like yttrium nitrate or yttrium chloride are dissolved in a solvent, often with a complexing agent. mdpi.comiaea.org Through hydrolysis and condensation reactions, a gel is formed, which is then dried and calcined to obtain crystalline yttrium oxide. mdpi.comcsic.es
Table 2: Parameters Influencing Y₂O₃ Morphology in Hydrothermal Synthesis
| Parameter | Effect on Morphology | Reference |
|---|---|---|
| pH of Solution | Can determine the shape (e.g., particles, sticks, needles, nanosheets) | csic.es |
| Hydrothermal Temperature | Affects the anisotropic growth of materials | csic.es |
| Precursor Type | Influences the resulting phase and morphology | researchgate.net |
Wet Chemistry and Precipitation Routes for Gold-Yttrium Compound Preparation
Wet chemistry and precipitation methods offer straightforward and cost-effective routes for synthesizing gold-yttrium compounds and precursors. mdpi.comnih.gov Co-precipitation is a particularly useful technique where a solution containing both gold and yttrium precursors is treated with a precipitating agent to simultaneously form a mixed solid. mdpi.com
For example, yttrium oxide nanoparticles can be synthesized by precipitating yttrium hydroxide from a yttrium nitrate solution using ammonium (B1175870) hydroxide. nih.gov This precursor is then calcined to yield the oxide. mdpi.comnih.gov To create gold-yttrium materials, a gold precursor can be incorporated into the initial solution. A study reported the synthesis of Bi and Zn co-doped yttrium oxide nanoparticles using a wet chemical method. mdpi.com Another approach involves the synthesis of core-shell gold-yttria nanocomposites via a one-step hydrothermal method where gold nanoparticles are coated with a yttrium oxide shell. google.com
Arc Melting Techniques for Gold-Yttrium Intermetallic Compound Formation
Arc melting is a high-temperature synthesis method used to produce intermetallic compounds, which are ordered alloys of two or more metals. mdpi.comnumberanalytics.com This technique uses an electric arc to generate very high temperatures, capable of melting refractory metals. mdpi.com The constituent metals, in this case, gold and yttrium, are placed in a water-cooled copper hearth within a vacuum or inert atmosphere chamber. An electric arc is struck between a tungsten electrode and the metals, causing them to melt and form an alloy. chemistryviews.org This method is particularly suited for creating bulk samples of intermetallic compounds. For instance, a ternary intermetallic compound, Y₄Be₃₃Pt₁₆, was successfully synthesized by arc melting yttrium, platinum, and beryllium. chemistryviews.org This demonstrates the applicability of arc melting for producing complex intermetallic phases involving yttrium.
Interdiffusion-Based Methods for Gold-Yttrium Alloy Film Growth
Interdiffusion is a key process in the formation of alloy thin films, where atoms of different elements mix at the interface of layered structures, often facilitated by thermal treatment. This method is crucial for creating homogenous alloy films from initially separate layers of gold and another metal.
The process of solid-state dewetting, for instance, can be used to form alloy nanoparticles from thin film layers. In a related ternary system of Ag-Au-Pd, interdiffusion between the layers occurs at intermediate temperatures (around 350 °C), leading to the formation of an alloyed thin film before the structure breaks up into nanoparticles at higher temperatures. nih.gov This principle of interdiffusion is also applicable to binary systems like gold-yttrium.
In the Au-Cu system, it has been demonstrated that complete homogenization can occur at low temperatures through a process known as diffusion-induced grain boundary migration (DIGM), where interdiffusion along grain boundaries leads to the formation of intermetallic phases. core.ac.uk The interdiffusion coefficients in the Cu-Au system have been measured at low temperatures, showing that the mobility of atoms is a critical factor in the alloying process. nih.gov These studies on similar metallic systems provide a foundational understanding of the mechanisms that would govern the formation of gold-yttrium alloy films via interdiffusion. The process generally involves depositing sequential layers of the constituent metals and then annealing the stack to promote atomic mixing and the formation of the desired alloy phase. acs.org
Control of Material Morphology and Architecture in Au-Y Systems
Design and Fabrication of Nanorod and Nanoparticle Architectures in Gold-Yttrium Oxide Composites
The synthesis of gold-yttrium oxide composites with specific nanoscale architectures, such as nanorods and nanoparticles, is essential for tailoring their properties.
Nanorods: Yttrium oxide (Y₂O₃) nanorods can be synthesized using methods like the alkali-assisted hydrothermal method. researchgate.net Gold nanoparticles can then be supported on these pre-formed nanorods. researchgate.net Another approach involves the fabrication of yttrium nanorods which can then be used as a basis for creating active plasmonic devices. uni-stuttgart.de The synthesis of yttria (Y₂O₃) nanorods has been achieved through various techniques, including solvothermal methods where the solvent composition is varied. nih.gov In some cases, the morphological evolution from spherical nanoparticles to nanorods occurs via an oriented attachment mechanism. nih.gov
Nanoparticles: Gold nanoparticles can be synthesized with controlled morphology through methods like seeded overgrowth. researchgate.net For gold-yttrium oxide systems, yttrium oxide nanoparticles can be produced through techniques such as precipitation from a homogeneous solution of metal ions and urea at elevated temperatures. spiedigitallibrary.org Pulsed laser ablation in liquids (PLAL) is another method used to synthesize both gold and yttrium oxide nanoparticles, where using donut-shaped laser pulses has been shown to yield smaller nanoparticles with narrower size distributions. beilstein-journals.org The synthesis of yttrium oxide nanoparticles with various morphologies, including spherical particles, platelets, and rods, can be achieved by modifying solvothermal decomposition methods. nih.gov Green synthesis routes, using plant extracts as capping and reducing agents, have also been employed to produce yttrium oxide nanoparticles. jabonline.in
A specific architecture of interest is the core-shell structure. A method for preparing core-shell gold-yttria nanocomposites involves the hydrolysis of an yttrium precursor in the presence of gold nanorods, leading to the formation of a yttria shell on the gold core. google.com
Optimization of Dopant Concentration and Particle Size in Gold-Yttrium Catalytic Systems
The catalytic activity of gold-yttrium systems is profoundly influenced by the concentration of the dopant (yttrium in a gold matrix or vice-versa) and the size of the catalytically active particles.
Dopant Concentration: The concentration of yttrium as a dopant in gold clusters can tune the binding strength of reactant molecules like propene. nih.govrsc.org In yttrium-doped ceria supports for gold catalysts, the amount of yttrium affects the number of oxygen vacancies, which in turn influences the catalytic activity for reactions like the preferential oxidation of CO (PROX). avestia.com Studies on gold catalysts supported on yttrium-modified titania have shown that the yttrium loading controls the number of surface oxygen vacancies, which directly impacts catalytic activity. us.esresearchgate.net However, at high yttrium concentrations in systems like Au/Y-TiO₂, segregation of Y₂O₃ on the surface can occur, which has a detrimental effect on catalytic activity. acs.org The careful selection of dopant elements and their concentrations is crucial for optimizing catalyst performance. mdpi.com
Particle Size: The size of gold nanoparticles is a critical parameter for their catalytic performance. chimia.ch For many reactions, there is a strong size-dependent effect, with smaller gold nanoparticles generally exhibiting higher activity. acs.orgacs.org For instance, in the PROX reaction over gold catalysts on various supports, samples with the smallest gold particles (around 2.1 nm) showed the highest reaction rates. nih.gov This is often attributed to the higher proportion of low-coordination sites on smaller particles. chimia.ch In gold catalysts supported on yttrium-doped titania, while the yttrium doping enhances activity, maintaining a small gold particle size (around 3 nm) is also crucial. acs.org The catalytic activity is directly affected by the gold particle size, which can be influenced by the dopant concentration. us.esresearchgate.net However, the stability of these small nanoparticles against agglomeration, especially at high reaction temperatures, is a significant challenge. researchgate.net
| Catalyst System | Dopant/Component | Key Finding on Concentration/Size | Reference |
| Au/Y₂O₃-NR | Au | 1.5 wt% Au showed the highest activity for n-propane conversion. | researchgate.net |
| Au/Y-TiO₂ | Y | Yttrium loading controls surface oxygen vacancies and catalytic activity. High Y content can be detrimental. | us.esresearchgate.netacs.org |
| Au/Y-CeO₂/Al₂O₃ | Y | 1 wt.% Y₂O₃ showed a positive effect on catalyst stability in PROX reaction. | avestia.com |
| Au/CeO₂, Au/ZnO, Au/Al₂O₃ | Au | Smallest Au particles (~2.1 nm) exhibited the highest reaction rates. | nih.gov |
| Au/TiO₂ | Au | Strong interaction at edge/corner sites of anatase support enhances catalytic activity. | acs.org |
Rational Design and Engineering of Support Materials for Gold-Yttrium Active Phases
The support material plays a crucial role in the performance of a catalyst, not just as an inert carrier but as an active component that can influence the properties of the catalytic phase. The rational design of these supports is therefore a key strategy for developing advanced gold-yttrium catalysts.
The choice of support can affect the catalytic performance by influencing the shape and size of the gold particles, the nature of the gold-support interface, and the stabilization of the active gold species. nih.gov For gold catalysts, reducible metal oxides like TiO₂ and CeO₂ are often preferred over more inert supports like Al₂O₃ and SiO₂ because they can actively participate in the catalytic cycle, for example, by providing oxygen vacancies. us.esnih.gov
The rational design of support materials involves strategies to create specific, stable structures that can effectively anchor and stabilize gold nanoparticles, preventing their deactivation through sintering. nih.gov For example, a three-dimensional, radially aligned nanorod structure of TiO₂ has been shown to effectively isolate and stabilize gold nanoparticles, leading to a durable and thermally stable catalyst. nih.gov
In the context of gold-yttrium systems, yttrium is often used as a dopant to modify the properties of a primary support material like TiO₂ or CeO₂. avestia.comus.esacs.org Doping titania with yttrium can create structural defects and oxygen vacancies, which act as strong anchoring sites for gold particles, leading to higher activity and stability. acs.org Theoretical calculations have shown that these oxygen vacancies are preferential adsorption sites for gold atoms and nanoparticles, promoting their dispersion. us.esresearchgate.net The rational design, in this case, involves optimizing the yttrium content to maximize these beneficial effects without causing phase segregation. acs.org
Furthermore, theoretical models can guide the rational design of catalysts by predicting the most stable and reactive sites. For example, density functional theory (DFT) calculations have suggested that gold single atoms are particularly stable at the step sites of ceria supports and exhibit significantly higher reactivity for CO oxidation. acs.org This understanding can be extended to the design of supports for gold-yttrium systems, aiming to create specific surface features that can stabilize the most active gold species. The interaction between the support and the active metal can be controlled to enhance catalytic performance, as demonstrated by the rational positioning of gold nanoparticles on the edge and corner sites of anatase TiO₂. acs.org
| Support Material | Active Phase | Design Strategy | Key Outcome | Reference |
| Y₂O₃ Nanorods | Au | Use of nanostructured support | Enhanced n-propane conversion and olefin selectivity; strong metal-support interaction. | researchgate.net |
| Y-doped TiO₂ | Au | Doping of support to create anchoring sites (oxygen vacancies) | Increased catalytic activity and stability for CO oxidation. | us.esresearchgate.netacs.org |
| Radially Aligned TiO₂ Nanorods | Au | Morphological design for thermal stability | High resistance to sintering and sustained catalytic activity at high temperatures. | nih.gov |
| Anatase TiO₂ | Au | Rational positioning of Au nanoparticles on edge/corner sites | Superior catalytic activity in oxidation reactions. | acs.org |
| Y-doped CeO₂/Al₂O₃ | Au | Doping of a mixed oxide support | Improved stability in PROX reaction. | avestia.com |
Advanced Characterization Techniques for Gold Yttrium Materials
Structural and Morphological Probes
Powder X-ray Diffraction (XRD) is an essential non-destructive technique for the characterization of crystalline gold-yttrium materials. carleton.eduucmerced.edu It is primarily used to identify the crystalline phases present in a sample by comparing the obtained diffraction pattern to reference patterns in extensive databases. carleton.edumalvernpanalytical.com Each crystalline material produces a unique diffraction pattern, akin to a fingerprint, which allows for the precise identification of intermetallic compounds such as AuY, Au₂Y, Au₃Y, or constituent phases like metallic gold and yttrium oxide. malvernpanalytical.com
Beyond simple phase identification, PXRD provides detailed information about the crystal structure. carleton.eduwalisongo.ac.id Analysis of the peak positions can be used to determine the unit cell dimensions with high precision. The intensity of the diffraction peaks is proportional to the amount of a specific crystalline phase, enabling quantitative phase analysis (QPA) to determine the relative abundance of different phases within a mixture. mdpi.com Furthermore, the width of the diffraction peaks is inversely related to the size of the crystalline domains (crystallites), allowing for the estimation of crystallite size through models like the Scherrer equation. This is particularly valuable for nanomaterials, where crystallite size can significantly influence properties.
Table 1: Representative PXRD Data for a Gold-Yttrium Sample This interactive table displays typical results from a PXRD analysis of a synthesized gold-yttrium material, showing identified phases and their structural parameters.
| Crystalline Phase Identified | Crystal System | Lattice Parameter (Å) | Crystallite Size (nm) | Relative Abundance (%) |
| Au (Gold) | Face-Centered Cubic | a = 4.078 | 45 | 60 |
| Y₂O₃ (Yttrium Oxide) | Cubic | a = 10.604 | 30 | 35 |
| AuY (Gold Yttrium) | Orthorhombic | a=7.2, b=9.8, c=5.6 | 15 | 5 |
Advanced electron microscopy techniques are indispensable for visualizing the morphology and structure of gold-yttrium materials at the micro- and nanoscale. youtube.com
High-Resolution Transmission Electron Microscopy (HRTEM) offers even greater magnification, enabling the direct imaging of the atomic lattice of crystalline materials. wiley.comwikipedia.org This powerful technique can reveal the atomic arrangement within nanoparticles, identify crystal defects, and visualize the interface between different phases, such as gold nanoparticles on a yttrium oxide support. uni-due.de HRTEM is critical for confirming the crystalline structure identified by PXRD and for providing direct evidence of the material's nanostructural features. uni-due.denih.gov
Nitrogen physisorption is a standard technique for characterizing the porous structure of materials. researchgate.netresearchgate.net The analysis is based on the physical adsorption of nitrogen gas molecules onto the surface of the material at cryogenic temperatures (typically 77 K). wikipedia.organton-paar.com
The Brunauer-Emmett-Teller (BET) method is the most common analysis applied to the nitrogen adsorption data to calculate the specific surface area of the material. wikipedia.organton-paar.comcreaparticlescience.com.au A large surface area is often desirable for applications in catalysis and sensing. The shape of the adsorption-desorption isotherm provides qualitative information about the pore structure. For instance, a Type IV isotherm is indicative of mesoporous materials (pore size 2-50 nm). researchgate.net Further analysis of the isotherm data, using models such as the Barrett-Joyner-Halenda (BJH) method, can yield the pore size distribution and total pore volume. microanalysis.com.au This information is vital for understanding how reactants and products might be transported within a porous gold-yttrium catalyst. iitk.ac.in
Table 2: Porosity and Surface Area Data from Nitrogen Physisorption This interactive table summarizes key parameters obtained from a BET analysis of a porous gold-yttrium composite.
| Parameter | Value | Unit |
| BET Specific Surface Area | 150 | m²/g |
| Total Pore Volume | 0.25 | cm³/g |
| Average Pore Diameter (BJH) | 8.5 | nm |
Spectroscopic and Electronic Characterization Methods
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top 10 nm of a material's surface. monash.edumicro.org.au The sample is irradiated with X-rays, causing the emission of core-level electrons. micro.org.au The binding energy of these emitted photoelectrons is characteristic of the element and its chemical environment. monash.edu
For gold-yttrium materials, XPS can quantify the surface concentration of gold, yttrium, and other elements like oxygen or carbon. rsc.org High-resolution scans of the Au 4f and Y 3d regions provide crucial information on their oxidation states. For example, it can distinguish between metallic gold (Au⁰) and oxidized gold species (e.g., Au¹⁺ or Au³⁺). thermofisher.com Similarly, it can confirm the presence of yttrium as Y₂O₃ (Y³⁺). This information is critical as the chemical state of the surface atoms often governs the material's catalytic activity and other surface-related properties. surfacesciencewestern.com
Table 3: XPS Surface Analysis of a Gold/Yttrium Oxide Material This interactive table presents typical binding energy data and atomic concentrations from an XPS analysis, indicating the chemical states of surface elements.
| Element | XPS Peak | Binding Energy (eV) | Chemical State | Surface Atomic Conc. (%) |
| Au | 4f₇/₂ | 84.0 | Au⁰ (Metallic) | 5.2 |
| Y | 3d₅/₂ | 156.8 | Y³⁺ in Y₂O₃ | 28.5 |
| O | 1s | 529.5 | O²⁻ in Y₂O₃ | 62.1 |
| C | 1s | 284.8 | Adventitious Carbon | 4.2 |
Diffuse Reflectance UV-Visible Spectroscopy (DR UV-vis) is a technique used to obtain absorption spectra from powdered or opaque solid samples. caltech.eduwikipedia.org It provides valuable information about the electronic properties of gold-yttrium materials. researchgate.net
In gold-yttrium systems, particularly those containing gold nanoparticles, DR UV-vis is used to detect the Localized Surface Plasmon Resonance (LSPR) peak of gold. The position and shape of the LSPR band are sensitive to the size, shape, and surrounding dielectric environment of the gold nanoparticles. dovepress.com For gold-yttrium materials where yttrium is present as yttrium oxide (a semiconductor), DR UV-vis can be used to determine the band gap energy. This is typically done by converting the reflectance data using the Kubelka-Munk function and plotting the transformed data to extrapolate the band gap. wikipedia.org Understanding these electronic properties is key to applications in photocatalysis and optoelectronics.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Molecular Vibrational Signatures
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify functional groups and molecular structures in materials by measuring the absorption of infrared radiation. In the context of gold-yttrium systems, FT-IR is primarily employed to characterize the vibrational signatures of ligands, surface adsorbates, or support materials rather than the direct Au-Y metallic bond, which has vibrational frequencies in the far-infrared region, typically below the range of standard FT-IR spectrometers.
The utility of FT-IR lies in its sensitivity to the chemical environment. For instance, in studies of gold catalysts supported on yttrium oxide (Y₂O₃), FT-IR can be used to probe the nature of surface hydroxyl groups or to monitor the adsorption of probe molecules like carbon monoxide (CO). The vibrational frequency of adsorbed CO can indicate the electronic state and coordination of the gold nanoparticles, providing insight into active sites. While direct detection of Au-Y vibrations is challenging with this method, FT-IR offers valuable information about the surface chemistry and interfacial interactions within composite gold-yttrium materials.
Far-Infrared Multiple Photon Dissociation (FIR-MPD) Spectroscopy for Cluster Vibrational Modes
Far-Infrared Multiple Photon Dissociation (FIR-MPD) spectroscopy is an advanced technique essential for determining the geometric and vibrational properties of gas-phase clusters. nih.govwikipedia.org This method has been successfully applied to study the structures of neutral yttrium-doped gold clusters (AuₙY, where n=1-9). nih.gov The technique involves irradiating mass-selected clusters complexed with a weakly bound "messenger" atom (like Xenon) with a tunable far-infrared laser. mpg.de When the laser frequency matches a vibrational mode of the cluster, multiple photons are absorbed, leading to the dissociation of the messenger atom, which is then detected by a mass spectrometer. wikipedia.orgnih.gov
Research on AuₙY clusters using FIR-MPD has revealed significant structural information by comparing the experimental vibrational spectra with theoretical calculations from methods like density functional theory (DFT). nih.govmpg.de Key findings indicate that the yttrium atom prefers positions with high coordination within the gold cluster. nih.gov Unlike small pure gold clusters which are exclusively planar, several yttrium-doped gold clusters adopt three-dimensional (3D) or quasi-2D structures even at small sizes. nih.gov For example, Au₄Y was identified as having a 3D structure. nih.gov This technique provides a direct probe of the cluster's vibrational modes, which are fundamental to understanding its geometry and stability. mdpi.com
Below is a table summarizing the experimentally observed vibrational frequencies for selected AuₙY clusters and their comparison with calculated frequencies for the most stable identified isomers.
| Cluster | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |
| AuY | Not Reported | 166 | Y-Au Stretch |
| Au₂Y | 179 | 175 | Asymmetric Au-Y-Au Stretch |
| Au₃Y | 169 | 168 | Y-out-of-plane bend |
| Au₄Y | 161, 185 | 160, 182 | Cluster deformation modes |
| Au₅Y | 148 | 145 | Y-Au breathing mode |
Data derived from computational studies and experimental spectra of yttrium-doped gold clusters. nih.gov
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Bulk Elemental Composition
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique used for determining the elemental composition of materials. spectro.comyoutube.com It relies on atomizing and exciting a sample in a high-temperature argon plasma (around 10,000 K). youtube.com The excited atoms and ions emit light at characteristic wavelengths, and a spectrometer measures the intensity of this light to quantify the concentration of each element. youtube.com ICP-OES is particularly valuable for the precise determination of the bulk composition of gold-yttrium alloys and compounds. spectro.com
In the analysis of gold alloys, a common practice involves dissolving a precisely weighed sample in a suitable acid mixture, such as aqua regia. lbma.org.uk To enhance accuracy and correct for variations in the plasma or sample introduction system, an internal standard is often used. Yttrium itself can serve as an excellent internal standard in the analysis of gold alloys due to its distinct spectral lines and chemical behavior. researchgate.netat-spectrosc.com The method allows for the simultaneous determination of gold, yttrium, and other potential alloying elements with high precision. researchgate.net The minimal sample weight required for ICP-OES analysis makes it a quasi-non-destructive method for valuable objects. researchgate.net
The table below shows representative data from the analysis of gold alloys using ICP-OES with yttrium as an internal standard, demonstrating the technique's accuracy.
| Sample ID | Certified Au (‰) | Measured Au (‰) using Y internal std. | Relative Error (%) |
| Alloy 1 | 750.0 | 749.3 | -0.09 |
| Alloy 2 | 916.7 | 917.2 | +0.05 |
| Alloy 3 | 585.0 | 584.5 | -0.09 |
| Alloy 4 | 999.0 | 999.1 | +0.01 |
Illustrative data based on typical performance of ICP-OES for precious metal analysis. lbma.org.ukresearchgate.net
X-ray Fluorescence (XRF) Spectroscopy for Quantitative Elemental Analysis
X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique widely used for the quantitative elemental analysis of materials, including gold-yttrium alloys. thesafehouse.sgskyrayinstruments.com The method involves irradiating a sample with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms in the sample. thesafehouse.sg Electrons from higher energy shells then fill these vacancies, emitting secondary (fluorescent) X-rays in the process. 911metallurgist.com Since the energy of these emitted X-rays is characteristic of each element, detecting and measuring their intensity allows for the determination of the sample's elemental composition. 911metallurgist.comresearchgate.net
XRF is particularly advantageous for analyzing precious metal alloys because it is fast, requires minimal to no sample preparation, and does not damage the item being tested. drawellanalytical.comthermofisher.com Both handheld and benchtop XRF analyzers are available, making the technique versatile for various applications, from quality control in manufacturing to the analysis of cultural heritage objects. thesafehouse.sg For a gold-yttrium alloy, XRF can accurately quantify the weight percentage of both gold and yttrium, as well as other constituent elements. osti.gov Modern XRF spectrometers can achieve detection limits from 100% down to the parts-per-million (ppm) range. malvernpanalytical.com
The following table presents typical results for the XRF analysis of different gold alloys, showcasing the precision of the technique.
| Alloy Type | Element | Certified Composition (wt%) | XRF Measured Composition (wt%) |
| Yellow Gold | Au | 75.2 | 75.1 |
| Ag | 12.5 | 12.6 | |
| Cu | 12.3 | 12.3 | |
| White Gold | Au | 58.5 | 58.6 |
| Pd | 20.0 | 19.9 | |
| Cu | 15.5 | 15.5 | |
| Zn | 6.0 | 6.0 |
Representative data illustrating the accuracy of XRF for quantitative analysis of gold alloys. vrxrf.com
Thermal and Compositional Analysis Techniques
Hydrogen Temperature-Programmed Reduction (H₂-TPR) for Reducibility and Active Site Assessment
Hydrogen Temperature-Programmed Reduction (H₂-TPR) is a dynamic thermal analysis technique used extensively in catalysis to characterize the reducibility of metal oxides and supported metal catalysts. wikipedia.orgmicrotrac.com The method involves heating a material at a constant rate under a flowing mixture of a reducing gas (typically hydrogen in an inert carrier like argon or nitrogen) and monitoring the hydrogen consumption with a detector, such as a thermal conductivity detector (TCD). wikipedia.org The resulting profile of hydrogen consumption versus temperature provides information about the temperatures at which reducible species are converted to a lower oxidation state.
For gold-yttrium materials, such as gold nanoparticles supported on yttrium oxide (Y₂O₃), H₂-TPR can be used to assess the interaction between the gold and the support. researchgate.net The reduction temperature of the support material can be influenced by the presence of the noble metal, a phenomenon known as spillover, where dissociated hydrogen on the gold surface migrates to the support, facilitating its reduction at a lower temperature. researchgate.net The position and area of the reduction peaks can provide insights into the nature of the active sites, the dispersion of the metal particles, and the strength of the metal-support interaction. researchgate.net
Differential Thermal Analysis (DTA) for Thermal Behavior and Phase Transitions in Alloys
Differential Thermal Analysis (DTA) is a technique used to study the thermal properties of materials. It works by monitoring the temperature difference between a sample and an inert reference material as both are subjected to a controlled temperature program. hitachi-hightech.com When the sample undergoes a physical or chemical change involving a heat exchange (an endothermic or exothermic event), such as melting, crystallization, or a solid-state phase transition, a temperature difference arises between the sample and the reference. scispace.comresearchgate.net This difference is recorded as a peak on a DTA curve.
For gold-yttrium alloys, DTA is an essential tool for determining critical temperatures and mapping the phase diagram. By heating and cooling a gold-yttrium sample, one can identify the solidus and liquidus temperatures, which define the onset and completion of melting, respectively. youtube.com Furthermore, DTA can detect solid-state phase transitions, such as the transformation between different ordered intermetallic compounds or the transition from an ordered to a disordered solid solution. researchgate.net The shape and size of the DTA peaks provide information about the enthalpy and kinetics of these transformations, which are crucial for understanding the alloy's microstructure and mechanical properties. researchgate.netazom.com
Glow Discharge Mass Spectrometry (GDMS) for Ultra-Trace Elemental Impurity Profiling
Glow Discharge Mass Spectrometry (GDMS) is a powerful analytical technique for the direct chemical analysis of solid materials, offering exceptional sensitivity for the detection of trace and ultra-trace elemental impurities. mat-cs.comeag.commatexcel.com This method is particularly well-suited for the characterization of high-purity conductive and semi-conductive materials, such as gold-yttrium alloys, where even minute concentrations of contaminants can significantly alter the material's properties. thermofisher.comelmaspecs.de GDMS provides a comprehensive survey of nearly all elements in the periodic table within a single analysis, making it an invaluable tool for purity certification and quality control. thermofisher.comltschem.com
The operational principle of GDMS involves the sputtering of the sample material within a low-pressure glow discharge chamber. mat-cs.com The gold-yttrium sample itself acts as the cathode. When a voltage is applied, a plasma of a discharge gas, typically argon, is generated. Argon ions are accelerated towards the sample surface, causing atoms from the gold-yttrium matrix to be sputtered away. These sputtered atoms then enter the plasma, where they are ionized through processes like Penning ionization. The resulting ions are subsequently extracted from the plasma and guided into a high-resolution mass spectrometer. mat-cs.com The mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for the identification and quantification of the elemental constituents of the sample, from the matrix elements (gold and yttrium) down to ultra-trace level impurities. thermofisher.comelmaspecs.de
One of the key advantages of GDMS is its ability to achieve detection limits at the parts per billion (ppb) level for many elements. eag.comltschem.com This high sensitivity is crucial for applications demanding ultra-pure materials. elmaspecs.de The technique is characterized by minimal matrix effects, which simplifies the quantification process and allows for accurate analysis without the need for matrix-matched standards. eag.comltschem.com Furthermore, GDMS can provide depth-profiling information, analyzing the distribution of impurities from the surface into the bulk of the material. mat-cs.comthermofisher.com
In the context of gold-yttrium materials, GDMS is employed to identify and quantify a wide range of unwanted elemental impurities that may have been introduced during the sourcing of raw materials or the manufacturing process. The presence of such impurities can impact the material's performance and reliability. eag.commatexcel.com By providing a full elemental survey, GDMS ensures the purity of the gold-yttrium alloy, which can be certified up to 99.99999% (7N) pure. eag.commatexcel.com
The following interactive table illustrates the typical results obtained from a GDMS analysis of a high-purity gold-yttrium sample. The data presented is representative of the types of impurities and concentration levels that can be detected with this technique.
Interactive Data Table: Illustrative GDMS Analysis of a Gold-Yttrium Sample
The following data is for illustrative purposes only and represents the type of information generated by a GDMS analysis. Actual concentrations would vary based on the specific sample.
| Element Detected | Symbol | Concentration (parts per billion, ppb) | Classification of Impurity |
| Silver | Ag | 50 | Metallic Impurity |
| Copper | Cu | 25 | Metallic Impurity |
| Palladium | Pd | 10 | Metallic Impurity |
| Platinum | Pt | 5 | Metallic Impurity |
| Iron | Fe | 80 | Metallic Impurity |
| Nickel | Ni | 15 | Metallic Impurity |
| Chromium | Cr | 5 | Metallic Impurity |
| Aluminum | Al | 100 | Metallic Impurity |
| Silicon | Si | 200 | Non-Metallic Impurity |
| Lead | Pb | < 1 | Trace Contaminant |
| Bismuth | Bi | < 1 | Trace Contaminant |
| Thorium | Th | < 0.1 | Radioactive Impurity |
| Uranium | U | < 0.1 | Radioactive Impurity |
Advanced Applications of Gold Yttrium Compounds
Catalytic Performance of Gold-Yttrium Materials
The synergy between gold and yttrium, particularly when gold nanoparticles are supported on yttrium oxide (Y₂O₃), leads to highly active and selective catalysts. The interaction at the interface of these two elements is crucial for the observed catalytic enhancements.
Gold nanoparticles supported on yttrium oxide nanorods have demonstrated significant efficacy in the oxidative cracking of n-propane to produce light olefins such as ethylene (B1197577) and propylene. researchgate.net Research has shown that the deposition of gold onto Y₂O₃ nanorods substantially boosts both the conversion of n-propane and the selectivity towards olefins compared to the bare yttria support. researchgate.net
A study investigating various weight percentages of gold on Y₂O₃ nanorods found that a 1.5 wt% Au-Y₂O₃ nanorod catalyst exhibited the highest activity. researchgate.net At a reaction temperature of 600°C, this catalyst achieved a 75.5% conversion of n-propane with an impressive 90.3% selectivity for light olefins. researchgate.net The enhanced performance is attributed to a strong metal-support interaction between the gold nanoparticles and the yttrium oxide nanorods. researchgate.net
Catalytic Performance of Au-Y₂O₃ Nanorods in n-Propane Oxidative Cracking
| Catalyst | Au Loading (wt%) | n-Propane Conversion (%) | Light Olefins Selectivity (%) | Temperature (°C) |
|---|---|---|---|---|
| Y₂O₃-NR | 0 | 20 | 25 | 600 |
| 1.5Au-Y₂O₃-NR | 1.5 | 75.5 | 90.3 | 600 |
Gold nanoparticles supported on yttria-stabilized zirconia (YSZ) have been investigated as catalysts for the gas-phase oxidation of carbon monoxide. researchgate.net The catalytic activity is influenced by the size of the gold nanoparticles and the pretreatment conditions of the catalyst. researchgate.net Smaller gold nanoparticles have been found to exhibit higher catalytic activity. researchgate.net
For these catalysts to be active, a calcination step is necessary to remove stabilizing agents like polyvinylpyrrolidone (B124986) (PVP), which can block the active sites on the gold nanoparticles. researchgate.net After calcination, Au/YSZ catalysts show stable performance for CO oxidation, with activity observed at temperatures starting from around 65°C. researchgate.net This demonstrates that yttria-containing supports can effectively disperse and stabilize gold nanoparticles for this important environmental application. researchgate.net
The interaction of olefins with gold clusters can be finely tuned by doping the clusters with yttrium atoms. nih.gov Studies combining gas-phase reaction experiments and density functional theory (DFT) computations have explored the adsorption of propene on both pure and yttrium-doped gold clusters. nih.gov
The superior catalytic activity observed in gold-yttrium oxide systems, particularly in oxidation reactions, is closely linked to the strong interaction between the gold nanoparticles and the yttria support, as well as the role of mobile oxygen species. researchgate.net In the oxidative cracking of n-propane over Au-Y₂O₃ nanorods, the enhanced performance is attributed to a synergistic effect at the metal-support interface. researchgate.net
Characterization of these catalysts suggests that the most active formulations possess a greater number of mobile oxygen species. researchgate.net These species are believed to be crucial for the oxidation process. The formation of Auδ+-O-Y species at the interface is also considered a key factor in the high catalytic activity. researchgate.net This indicates that the yttria support is not merely an inert carrier but actively participates in the catalytic cycle by providing and facilitating the transport of reactive oxygen.
Superconducting Properties of Gold-Yttrium Intermetallics
Intermetallic compounds formed between gold and yttrium can exhibit superconducting properties at low temperatures. These materials are of interest for fundamental studies in condensed matter physics and for their potential in specialized electronic applications.
Two such compounds, Y₁₄.₁Au₆₉.₂Si₁₆.₇ and Y₁₅.₄Au₆₈.₆Si₁₆.₁, have been shown to exhibit bulk superconductivity, appearing to be of the conventional type-II BCS (Bardeen-Cooper-Schrieffer) nature. researchgate.net The superconducting transition temperatures (Tc) for these materials are observed around 1 K. Specifically, by measuring the midpoint of the resistivity drop, the critical temperatures were determined to be 0.95 K and 1.1 K for the respective compounds. researchgate.net The slight difference in Tc is attributed to subtle structural variations within the characteristic building units of the crystals. researchgate.net
Superconducting Transition Temperatures of Y-Au-Si Compounds
| Compound | Tc (K) |
|---|---|
| Y₁₄.₁Au₆₉.₂Si₁₆.₇ | 0.95 |
| Y₁₅.₄Au₆₈.₆Si₁₆.₁ | 1.1 |
Josephson Junction Phenomena in Gold-Yttrium Superconducting Film Systems
The scientific literature extensively covers the Josephson effect, a phenomenon of supercurrent flow between two superconductors separated by a weak link. wikipedia.org This effect is fundamental to devices like superconducting quantum interference devices (SQUIDs) and superconducting qubits. wikipedia.organgstromengineering.com The fabrication of these Josephson junctions involves a variety of superconducting materials, with aluminum being a common choice due to the ease of creating a high-quality oxide barrier. angstromengineering.com
However, a review of the current scientific literature reveals a lack of specific research on Josephson junction phenomena within systems explicitly composed of gold-yttrium superconducting films. While the fundamental principles of the Josephson effect are well-established, wikipedia.org their application and manifestation in specific, novel material combinations require dedicated experimental investigation. As of the current body of research, the behavior of gold-yttrium compounds in a Josephson junction configuration, including their critical current density and response to electromagnetic fields, has not been reported.
Role of Electron-Phonon Coupling in Gold-Yttrium-Containing Heusler Alloys
Electron-phonon coupling is a critical parameter in determining the thermal and electrical properties of materials, including superconductors and thermoelectric materials. compmat.orgrsc.org In metals like gold, this coupling governs the energy relaxation between excited electrons and the crystal lattice. purdue.edunih.gov Theoretical studies on half-Heusler compounds have explored how factors like the number of valence electrons can influence atomic bond strength and phonon scattering, which are directly related to electron-phonon coupling. rsc.org
Despite the established importance of electron-phonon coupling, there is a notable absence of research specifically investigating this interaction in the context of gold-yttrium-containing Heusler alloys. While the properties of both gold and various Heusler alloys are studied independently, their combination in this specific class of compounds with respect to electron-phonon interactions is not documented in the available scientific literature. Therefore, a detailed analysis of the role of electron-phonon coupling in gold-yttrium-containing Heusler alloys cannot be provided based on current research findings.
Spintronic Applications of Gold-Yttrium Hybrid Structures
Spin Wave Propagation and Noise Suppression in Gold/Yttrium Iron Garnet (YIG) Bilayers
Gold/Yttrium Iron Garnet (Au/YIG) bilayers are significant in the field of magnonics, where spin waves (magnons) are used for information transport and processing. YIG is a favored material due to its exceptionally low magnetic damping, which allows spin waves to propagate over long distances. aps.org In Au/YIG structures, a gold (Au) antenna can be used to excite and detect spin waves in the YIG waveguide. aps.org
Research on intersecting YIG nanometer-thick waveguides has utilized a 150-nm-thick and 500-nm-wide Au antenna to excite spin waves. aps.org The propagation of these waves through the intersecting structure was found to be controllable by the frequency and the orientation of the static magnetic field. aps.org This controllability is crucial for directing spin wave signals in complex magnonic circuits. aps.org
Furthermore, studies on spin pumping at the YIG/Au interface have shown that the transfer of spin momentum is surprisingly efficient. aps.org The efficiency is quantified by the spin mixing conductance, g↑↓, which was determined to be approximately 1.2×10¹⁴ cm⁻². aps.org This efficient spin injection is vital for spintronic applications that rely on pure spin currents. aps.org The Gilbert damping constant, a measure of the magnetic damping, is a key parameter in these systems. By comparing the damping in bare YIG with YIG covered by a Au/Fe/Au structure, the effect of the metallic layer on the magnetization dynamics can be quantified. aps.org An increase in the Gilbert damping in the presence of the metallic structure is direct evidence of spin pumping. aps.org
| Property | Value | Source |
| Au Antenna Thickness | 150 nm | aps.org |
| Au Antenna Width | 500 nm | aps.org |
| YIG Waveguide Thickness | 120 nm | aps.org |
| YIG Waveguide Width | 800 nm | aps.org |
| Gilbert Damping Parameter (α) of YIG film | 2 × 10⁻⁴ | aps.org |
| Spin Mixing Conductance (g↑↓) at YIG/Au interface | ~1.2×10¹⁴ cm⁻² | aps.org |
This table presents typical dimensions and properties of Au/YIG bilayer systems used in spin wave propagation studies.
While the propagation of spin waves is well-documented, specific research detailing noise suppression mechanisms in Au/YIG bilayers is less prominent in the initial literature search. However, the low intrinsic damping of YIG is a fundamental factor that contributes to maintaining the integrity of the spin wave signal over distance, which is inherently a form of noise reduction.
Thermally Induced Magnetization in Gold Films in Proximity to Yttrium Garnet Substrates
Recent studies have demonstrated that magnetization precession in YIG thin films can be induced thermally using femtosecond laser pulses, particularly when the YIG is capped with a metallic layer such as gold. uni-konstanz.de This all-optical ferromagnetic resonance (AO-FMR) method relies on the heat generated in the gold layer from the laser pulse. uni-konstanz.de The heat then propagates into the YIG film, modifying its magnetocrystalline anisotropy and shifting the magnetization from its equilibrium orientation, which triggers precession. uni-konstanz.de
The observed magnetization precession corresponds to a uniform (Kittel) magnon mode. uni-konstanz.de The frequency of this precession is determined by the magnetic anisotropy of the YIG and the strength of the external magnetic field, while the damping time is governed by the Gilbert damping parameter. uni-konstanz.de This thermal induction mechanism is interpreted as the primary driver for the magnetization dynamics, as opposed to other effects like the ultrafast spin-Seebeck effect. uni-konstanz.de
In Au/YIG systems, it has been noted that acute magnetic proximity effects, which can be prominent in materials like platinum, are not a significant issue. aps.org This makes gold a suitable material for studying intrinsic spin-related phenomena without the complication of induced magnetism in the metallic layer. aps.org The thermal voltage measured in Au/YIG is thus primarily attributed to the intrinsic spin Seebeck effect, which has an upper limit of about 0.1 µV/K. aps.org
| Parameter | Observation in Au/YIG | Source |
| Magnetization Induction Method | Thermal, via femtosecond laser on Au layer | uni-konstanz.de |
| Resulting Magnetic Phenomenon | Precession of magnetization (AO-FMR) | uni-konstanz.de |
| Primary Mechanism | Heat-induced modification of magnetocrystalline anisotropy | uni-konstanz.de |
| Magnetic Proximity Effect | Negligible compared to Pt/YIG | aps.org |
| Intrinsic Spin Seebeck Effect (upper limit) | 0.1 µV/K | aps.org |
This table summarizes the key findings related to thermally induced magnetization phenomena in Au/YIG heterostructures.
Non-Equilibrium Anomalous Hall Effect in Gold/YIG Heterostructures
The Anomalous Hall Effect (AHE) in heterostructures composed of a nonmagnetic metal and a magnetic insulator, such as Au/YIG, is a topic of significant research interest. In these systems, a transverse voltage can be generated, similar to the Hall effect, but in the presence of magnetization. The AHE in such bilayers can arise from two primary mechanisms: the spin Hall effect (SHE) in the heavy metal and the magnetic proximity effect (MPE) at the interface.
In Au/YIG systems, it has been demonstrated that there are no observable anomalous Hall signals that would indicate a strong magnetic proximity effect. aps.org This is in contrast to Pt/YIG systems where the MPE can be quite pronounced. aps.org The Hall resistance in Au/YIG is linear with the magnetic field, indicating a dominant ordinary Hall effect. aps.org
Further studies on the magnetoresistance in Au thin films on YIG have shown that both the longitudinal and transverse magnetoresistance can be quantitatively explained within the framework of the spin Hall magnetoresistance (SMR). aip.org This suggests that the transverse magnetoresistance, which can mimic an AHE signal, is primarily due to the transverse part of the SMR arising from the imaginary component of the spin-mixing conductivity, rather than from proximity-induced magnetism. aip.org Therefore, in Au/YIG heterostructures, the non-equilibrium transport phenomena are governed by spin Hall physics rather than a proximity-induced anomalous Hall effect. aip.org
Development of Advanced Alloys and Engineering Materials
The addition of rare earth elements, including yttrium, to gold and gold alloys has been explored as a method to enhance their mechanical properties. researchgate.net Pure gold is soft, which can limit its applications in areas requiring high durability. researchgate.net Microalloying with elements like yttrium can significantly harden and strengthen the gold without substantially altering its high purity. researchgate.net
The solid solubility of rare earth metals in gold varies, and yttrium's solubility is comparable to that of heavy rare earth elements like dysprosium and lutetium. researchgate.net The addition of yttrium can lead to solid solution strengthening. researchgate.net Furthermore, rare earth additions can refine the grain structure of the gold alloy, which contributes to increased strength. researchgate.net These hardened high-purity gold alloys have potential applications in electronics, such as for gold bonding wires where high mechanical strength and high purity are both required. researchgate.net
In a broader context, yttrium is used as an additive in various alloys to improve properties like high-temperature oxidation resistance. samaterials.com For example, adding yttrium to a Ni-Cr alloy enhances its performance at high temperatures. samaterials.com Yttrium is also a component of yttrium-aluminum alloys, which are used as hardeners, grain refiners, and modifiers to increase the strength, ductility, and machinability of other alloys. samaterials.com While the development of specific binary gold-yttrium alloys for large-scale engineering applications is not widely documented, the principle of using yttrium as a microalloying element to improve the performance of precious metal-based materials is established. researchgate.net Gold alloys in general find use in engineering for applications such as specialized brazing, where they provide high-temperature strength and corrosion resistance, and as coatings for thermal radiation reflection. azom.com
Alloying Strategies for Material Hardening and Performance Enhancement with Yttrium Additions
The addition of yttrium, a rare earth element, to gold alloys is a strategic approach to enhance their mechanical properties, particularly for applications demanding high strength and stability at elevated temperatures. researchgate.net Even in trace amounts, yttrium can significantly improve the performance of gold through mechanisms such as solid solution strengthening and grain size strengthening. researchgate.net
Yttrium's role as a microalloying element is particularly notable in high-purity gold applications like bonding wire used in electronics. researchgate.net The addition of yttrium increases the thermal strength and stability of the gold. researchgate.net The strengthening effect of rare earth elements like yttrium in gold is primarily attributed to two factors: the distortion of the crystal lattice caused by the difference in atomic size between gold and the alloying element, which impedes dislocation movement (solid solution strengthening), and the refinement of the grain structure, which increases the material's hardness and strength. researchgate.netresearchgate.net
Research has shown that rare earth metal additions are highly effective strengthening agents for gold and its alloys. researchgate.net For instance, the tensile strength of annealed high-purity gold is approximately 130 MPa, but microalloying can significantly increase this value. researchgate.net While specific data for yttrium's direct impact on tensile strength in a simple binary Au-Y alloy is not detailed in the provided context, the general effect of rare earth additions is a substantial increase in strength. The changes in tensile strength for some gold alloys with and without rare earth (RE) additions are presented below.
| Alloy Composition | Condition | Tensile Strength (MPa) |
|---|---|---|
| High Purity Gold (99.99%) | Annealed | 130 |
| High Purity Gold + ~50ppm Ce | - | 220 |
| Commercial Purity Gold (99.95%) | - | 180 |
| Commercial Purity Gold + ~0.1% RE | - | 280-300 |
It is important to control the concentration of yttrium and other rare earth elements in gold alloys. researchgate.net Due to a tendency for segregation, excessive additions can lead to embrittlement. researchgate.net Therefore, yttrium is typically used in dilute concentrations to achieve the desired performance enhancements without compromising the material's integrity. researchgate.net The alloying behavior of rare earth metals with gold is influenced by factors such as atomic size and electronegativity differences. core.ac.uk The maximum solid solubility of rare earth metals in gold is generally limited. core.ac.uk
Ductile Intermetallic Compounds Incorporating Gold and Yttrium (e.g., B2 crystal structures)
Intermetallic compounds, which are ordered phases formed between two or more metallic elements, are often characterized by their high strength but also by their inherent brittleness at room temperature. nih.gov However, a significant discovery has been a family of fully ordered, stoichiometric binary rare-earth intermetallic compounds that exhibit high ductility at room temperature. nih.govresearchgate.net Many of these ductile intermetallics, such as YAg and YCu, possess the B2 crystal structure. nih.govresearchgate.net The B2 structure is a simple cubic structure with one element at the corners of the cube and the other at the body center. aps.org
While the existence of ductile rare-earth intermetallics with B2 structures is established, the specific case of a gold-yttrium (AuY) intermetallic with a stable B2 structure is a subject of discussion in the scientific literature. nih.govarxiv.org Experimental classification has suggested the existence of an AuY compound with a B2 structure, particularly when formed through rapid quenching. arxiv.org
However, ab initio computational studies, which are theoretical calculations from first principles, predict that a different crystal structure, B33, is more stable for the AuY compound at low temperatures than the B2 structure. arxiv.org These calculations suggest that the B33 structure is energetically favored by 26 meV/atom. arxiv.org This discrepancy indicates that the experimentally observed B2 AuY may be a metastable, high-temperature phase. arxiv.org
The potential for ductility in gold-yttrium intermetallics is an area of active research. The study of analogous systems provides valuable insights. For example, first-principles calculations on AuIn₂ doped with yttrium showed that substituting some of the gold atoms with yttrium (Y-Sₐᵤ) had a notable effect on enhancing the toughness of the alloy. mdpi.com The calculations of properties like the G/B ratio (shear modulus to bulk modulus) and Poisson's ratio for the yttrium-doped systems indicated a shift towards more ductile characteristics. mdpi.com
| Material | G/B Ratio | Poisson's Ratio (ν) | Ductility Indication |
|---|---|---|---|
| AuIn₂ | > 0.57 (Brittle) | 0.264 | Brittle |
| Y-Sₐᵤ in AuIn₂ | < 0.57 (Ductile) | 0.320 | Ductile |
| Y-Sᵢₙ in AuIn₂ | < 0.57 (Ductile) | 0.290 | Ductile |
A material is generally considered ductile if its G/B ratio is less than 0.57 and its Poisson's ratio is greater than 0.26. mdpi.com
These findings suggest that the incorporation of yttrium into gold-based intermetallic systems has the potential to induce ductility, a highly desirable property for advanced structural applications. mdpi.com Further experimental verification is needed to fully characterize the mechanical properties and stable crystal structures of binary gold-yttrium intermetallic compounds.
Phase Transformations and Stability in Gold Yttrium Systems
Microstructural Evolution during Processing of Gold-Yttrium Alloys
The processing of gold-yttrium (Au-Y) alloys is critical in determining their final microstructure and properties. Industrial-scale production often utilizes arc-melting in an argon atmosphere, followed by annealing to ensure homogeneity. vulcanchem.com The significant exothermic nature of Au-Y alloy formation requires carefully controlled cooling rates to prevent phase segregation, where different phases separate from the mixture. vulcanchem.com Post-synthesis annealing, typically conducted at temperatures between 700-800°C for extended periods (48-72 hours), is essential for achieving a homogeneous distribution of yttrium within the gold matrix. vulcanchem.com
The addition of yttrium to a metal matrix can significantly refine the grain structure. In a study on Sn-9Zn solder alloys, the addition of yttrium resulted in a finer and more uniformly distributed Zn-rich phase. mdpi.com This grain refinement effect was optimal at a specific concentration (0.06 wt. % Y), beyond which new intermetallic compounds began to form. mdpi.com Similarly, in nanocrystalline nickel alloys, yttrium additions helped to stabilize the fine grain structure at elevated temperatures. cambridge.org This suggests that during the processing of Au-Y alloys, the yttrium concentration plays a crucial role in controlling the final grain size.
The microstructural evolution is also governed by dynamic recrystallization (DRX) during plastic deformation. uq.edu.au DRX involves the nucleation and growth of new, strain-free grains, which leads to grain refinement and influences the mechanical properties of the alloy. uq.edu.auresearchgate.net While specific studies on the DRX behavior of Au-Y alloys are not prevalent, the principles observed in other yttrium-containing alloys, such as those of magnesium and zinc, indicate that yttrium can significantly influence these recrystallization processes. uq.edu.au
High-Pressure Induced Phase Transitions in Yttrium and their Implications for Gold-Yttrium Systems
Yttrium undergoes a consistent sequence of structural transitions under high pressure, a behavior shared with trivalent lanthanide metals. arxiv.org This sequence is driven by the pressure-induced transfer of electrons from s to d states. arxiv.org The typical transition pathway for yttrium is from a hexagonal close-packed (hcp) structure at ambient pressure to a Samarium-type (Sm-type) structure, followed by a double hexagonal close-packed (dhcp) structure, and eventually a face-centered cubic (fcc) structure at very high pressures. These transitions are linked to vibrational instabilities and mechanical softening at the phase boundaries. arxiv.org
Yttrium compounds also exhibit complex phase transitions under pressure. For example, yttrium oxide (Y₂O₃) undergoes transitions from its initial cubic (C-type) structure to a monoclinic (B-type) phase at around 12 GPa, and then to a rhombohedral (A-type) phase at 19 GPa. researchgate.net Yttrium trihydride (YH₃) transitions from a hexagonal to a cubic (Fm-3m) phase at high pressure, which is considered a precursor for synthesizing hydrogen-rich polyhydrides with high-temperature superconductivity. utexas.eduscispace.com Similarly, the orthorhombic ambient pressure polymorph of yttrium molybdate (B1676688) (Y₂Mo₃O₁₂) transforms into a monoclinic structure at a very low pressure of less than 0.13 GPa. frontiersin.org
These high-pressure behaviors of pure yttrium and its compounds have significant implications for gold-yttrium systems. Applying high pressure to Au-Y alloys could induce similar electronic and structural changes in the yttrium atoms, potentially leading to the formation of novel metastable phases with unique properties. The pressure-induced changes in the crystal structure of yttrium would alter the bonding and atomic arrangement within the Au-Y intermetallic compounds, possibly creating new, denser crystal structures not observed at ambient conditions. Understanding these transitions is crucial for exploring the full potential of Au-Y materials in high-pressure applications.
Stabilization of Specific Phases and Crystal Structures in Gold-Yttrium Compounds
The gold-yttrium system is characterized by the formation of several stable intermetallic compounds, each with a distinct crystal structure. vulcanchem.com Ab initio computations have been used to predict the stability of various phases in the Au-Y system, confirming the existence of multiple stable compounds. berkeley.edu The stabilization of these specific phases is highly dependent on the stoichiometry and processing conditions, such as temperature and cooling rates. vulcanchem.com
The known stable intermetallic phases in the Au-Y system are detailed in the table below.
| Compound | Crystal Structure Type | Lattice Parameters (Å) |
|---|---|---|
| Y₂Au | Co₂Si-type | a=7.32, b=4.56, c=5.89 |
| YAu | CsCl-type | a=3.78 |
| Y₃Au₄ | Pu₃Pd₄-type | a=8.91, c=5.67 |
| YAu₂ | MoSi₂-type | a=3.45, c=8.29 |
| YAu₃ | TiCu₃-type | a=5.12, c=4.98 |
| Y₁₄Au₅₁ | Gd₁₄Ag₅₁-type | a=12.78 |
| YAu₆ | HoAu₆-type | a=5.67, c=9.34 |
Data derived from phase equilibria studies. vulcanchem.com
The stability of these phases can also be influenced by impurities. For example, in the yttrium-silicon system, the presence of oxygen impurities can significantly affect which crystal phase is stable, leading to the formation of metastable phases. scirp.org This highlights the importance of controlling the purity of the precursor materials and the processing atmosphere to obtain the desired crystal structure in Au-Y compounds. vulcanchem.com
Influence of Dopant Concentration on Phase Stability and Transformation Pathways in Au-Y Materials
The concentration of yttrium, when considered as a dopant in a gold matrix, has a profound influence on phase stability and transformation pathways. At low concentrations, yttrium can exist as a solute in the gold lattice, but as the concentration increases, it drives the formation of specific intermetallic phases. vulcanchem.com This behavior is consistent with observations in other alloy systems. For instance, in Sn-9Zn alloys, increasing the yttrium content up to 0.10 wt. % leads to grain refinement, but further increases to 0.20 wt. % result in the precipitation of a new intermetallic compound, YSn₃. mdpi.com
In Fe-based metallic glasses, the addition of yttrium significantly impacts the glass-forming ability and the stability of the amorphous phase. upc.edu Adding 1 to 3 at.% of yttrium allowed for the creation of fully amorphous rods of a larger diameter compared to the yttrium-free alloy, indicating that yttrium stabilizes the disordered, amorphous structure and hinders crystallization. upc.edu Similarly, in nanocrystalline nickel, increasing yttrium content led to enhanced thermal stability of the nanostructure due to the formation of yttrium nitride (YN) precipitates that pin grain boundaries. cambridge.org
These findings suggest that varying the yttrium concentration in Au-Y materials provides a pathway to tailor the microstructure and phase composition. Low concentrations can refine the grain structure of the primary gold phase, while higher concentrations will lead to the sequential formation of the various Au-Y intermetallic compounds listed previously. The specific concentration thresholds for the formation of each phase dictate the transformation pathway of the alloy system. Furthermore, dopants with larger ionic radii and lower electronegativity, like yttrium, have been found to be effective in stabilizing specific non-equilibrium phases in host materials like hafnia, a principle that could be exploited in Au-Y systems to create unique functional materials. gatech.edu
| Alloy System | Yttrium Concentration | Observed Effect on Phase Stability & Microstructure | Reference |
|---|---|---|---|
| Sn-9Zn | 0.06 wt. % | Optimal grain refinement of Zn-rich phase. | mdpi.com |
| Sn-9Zn | 0.20 wt. % | Formation of YSn₃ intermetallic compound. | mdpi.com |
| Fe-Cr-Mo-C-B | 1-3 at. % | Enhanced glass forming ability; stabilization of amorphous phase. | upc.edu |
| Nanocrystalline Ni | 1-10 at. % | Stabilization of nanocrystalline grain size via YN precipitates. | cambridge.org |
Table summarizing the influence of yttrium concentration in various alloy systems.
Future Directions and Emerging Research Areas
Rational Discovery of Novel Gold-Yttrium Compounds with Tailored Properties
The future of Au-Y materials research lies in the rational and targeted design of new compounds, moving away from serendipitous discovery towards predictable synthesis of materials with specific functionalities. This approach leverages computational tools and advanced chemical synthesis strategies to create novel Au-Y compounds with properties tailored for specific applications. nih.govrsc.org
A key strategy is the use of carefully selected ligand systems in coordination chemistry. nih.gov The design of ligands with specific donor atoms, chelating abilities, and geometric constraints allows for the controlled assembly of gold and yttrium ions into desired structures. nih.gov For instance, research into heterometallic complexes, including those with yttrium, has shown that rational design can lead to compounds with specific activities, such as anticancer properties. researchgate.net Similarly, the design of gold complexes for therapeutic applications is an active area of research. rsc.org By combining these approaches, it is conceivable to design novel Au-Y coordination complexes with unique electronic, optical, or catalytic properties.
Computational methods are becoming indispensable in this discovery process. acs.org Structure-based rational screening, a technique used in drug discovery, can be adapted to identify promising new hit compounds with structural diversity. acs.org This involves virtually screening libraries of potential molecular structures to predict their stability and properties before attempting synthesis. The synthesis of yttrium complexes with bulky ligands has been shown to produce stable, monomeric compounds that can be used as precursors for advanced materials. acs.org Applying these synthetic principles to mixed gold-yttrium systems could yield a new class of molecular precursors for thin-film deposition or nanoparticle synthesis.
A Chinese patent details a method for creating a multi-component yellow gold alloy that includes yttrium and other rare earth elements to refine the grain structure and improve mechanical and manufacturing properties. google.com This highlights the potential for discovering new alloy compositions with enhanced performance through multi-element alloying. google.com
Development of Advanced Manufacturing Techniques for Complex Gold-Yttrium Architectures
The translation of novel Au-Y compounds into practical applications hinges on the ability to manufacture them into complex, three-dimensional architectures with high precision. Research is increasingly focused on advanced manufacturing techniques that offer control over structure at the nanoscale and macroscale.
Thin Film and Nanostructure Fabrication: The fabrication of thin films and nanostructures is crucial for applications in electronics, plasmonics, and catalysis. unipd.itedpsciences.org Techniques such as physical vapor deposition (PVD), magnetron sputtering, and self-assembly of nanoparticles are being explored for gold-based materials. unipd.itedpsciences.orgbeilstein-journals.org For example, magnetron co-sputtering has been used to create Au:Co alloyed thin films, demonstrating a method that could be adapted for the Au-Y system, which also involves two immiscible metals in their bulk form. unipd.it The growth of high-quality, single-crystal gold thin films on substrates like MgO is being investigated to improve optical properties and enable high-definition nanopatterning. edpsciences.org
Furthermore, layer-by-layer assembly techniques allow for the construction of multilayered ultrathin films containing gold nanoparticles, where the nanostructure and mechanical properties can be precisely tailored. acs.org The development of such methods for Au-Y systems could enable the creation of materials with unique layered architectures. The addition of yttrium to alloys is known to have a deoxidizing and refining effect, which could be beneficial in manufacturing processes. samaterials.com
Additive Manufacturing: Advanced manufacturing, particularly additive manufacturing (AM), offers the potential to fabricate components with unprecedented design complexity. anl.gov AM enables the creation of functionally graded materials, where the composition and microstructure change gradually across a component. anl.gov This could be particularly relevant for Au-Y systems, allowing for the design of parts where a gold-rich surface provides corrosion resistance or plasmonic activity, while the yttrium-containing bulk provides structural integrity or other functionalities. ganoksin.com Research into AM for novel materials like oxide dispersion strengthened (ODS) alloys is paving the way for the fabrication of high-performance materials for extreme environments. anl.gov
The table below summarizes potential manufacturing techniques for Au-Y architectures.
Table 1: Advanced Manufacturing Techniques for Gold-Yttrium Architectures| Technique | Potential Application for Au-Y | Key Advantages | Reference |
|---|---|---|---|
| Magnetron Co-Sputtering | Fabrication of Au-Y alloyed thin films. | Control over film composition and thickness. | unipd.it |
| Oblique Angle Deposition | Synthesis of nanoparticulate-like thin films and nanostructures. | Creation of porous structures with high surface area. | mdpi.com |
| Self-Assembly | Bottom-up fabrication of ordered Au-Y nanoparticle arrays. | Precise control over interparticle spacing and arrangement. | beilstein-journals.org |
| Additive Manufacturing (AM) | 3D printing of complex Au-Y components and functionally graded materials. | High design freedom, rapid prototyping, creation of complex geometries. | anl.gov |
| Layer-by-Layer Assembly | Construction of multilayered nanocomposite films with tailored properties. | Nanoscale control over film structure and composition. | acs.org |
Advancement of Predictive Models for Gold-Yttrium Material Properties and Behavioral Characteristics
The development of advanced materials is increasingly reliant on computational modeling to predict material properties and accelerate the design cycle. pageplace.decambridge.orgnanografi.com For the gold-yttrium system, a key future direction is the advancement of robust predictive models that can accurately describe its thermodynamic, mechanical, and electronic characteristics.
First-Principles Calculations: First-principles calculations, based on Density Functional Theory (DFT), are powerful tools for investigating material properties at the atomic scale without empirical input. mdpi.comresearchgate.net These methods have been successfully used to calculate lattice constants, elastic properties, electronic structures, and formation energies for various gold alloys, such as Au-Cu and Au-Ni. mdpi.commdpi.combohrium.comresearchgate.net Applying DFT to the Au-Y system can provide fundamental insights into the stability of different intermetallic phases (e.g., Au₂Y, AuY), their electronic band structures, and mechanical properties. iaea.org Such calculations are crucial for understanding the origin of the strong exothermic character of the Au-Y system, which is attributed to electron transfer. iaea.org
CALPHAD Modeling: The CALPHAD (CALculation of PHAse Diagrams) method is a computational approach used to model and predict phase equilibria and thermodynamic properties in multicomponent systems. researchgate.netarxiv.orgunicen.edu.ar This method relies on constructing mathematical models for the Gibbs free energy of each phase, with parameters assessed from experimental and theoretical data. researchgate.net A thermodynamic assessment of the Au-Y system has been performed, providing thermodynamic functions for several intermetallic compounds and the gold-rich solid solution. iaea.org Future work will involve integrating new first-principles data with experimental results to refine the CALPHAD database for the Au-Y system. researchgate.netarxiv.org This will enable more accurate predictions of phase diagrams, solidification pathways, and the stability of metastable phases, which is essential for alloy design and process optimization. researchgate.netresearchgate.net
Machine Learning Potentials: A recent development is the use of machine learning interatomic potentials (MLIPs) to dramatically accelerate thermodynamic calculations. arxiv.orgnasa.gov These potentials are trained on large datasets from DFT calculations and can predict the energy and forces of atomic configurations with near-DFT accuracy but at a fraction of the computational cost. arxiv.org Integrating MLIPs with CALPHAD frameworks presents an opportunity for high-throughput thermodynamic modeling of complex alloy systems, including those containing gold and yttrium. arxiv.org
The table below outlines key predictive modeling approaches and their applications for the Au-Y system.
Table 2: Predictive Modeling for the Gold-Yttrium System| Modeling Approach | Predicted Properties | Significance for Au-Y Research | Reference |
|---|---|---|---|
| First-Principles (DFT) | Enthalpy of formation, elastic constants, electronic band structure, defect energies. | Provides fundamental understanding of phase stability, bonding, and mechanical/electronic behavior. | mdpi.comresearchgate.netiaea.org |
| CALPHAD | Phase diagrams, thermodynamic properties of mixing, phase equilibria, solidification paths. | Enables computational alloy design and optimization of manufacturing process parameters. | iaea.orgresearchgate.netunicen.edu.ar |
| Machine Learning Potentials | Energies and forces for large-scale atomic simulations, free energies, thermal expansion. | Accelerates property prediction, enabling high-throughput screening and modeling of complex phenomena. | arxiv.orgnasa.gov |
By combining these advanced modeling techniques, researchers can create a comprehensive, predictive framework for the rational design and optimization of gold-yttrium materials. nanografi.com
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing gold-yttrium nanoparticles with controlled size and composition?
- Methodology : Use co-reduction methods with precursors like yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O, 4N purity) and chloroauric acid (HAuCl₄). Adjust reaction parameters (e.g., temperature, pH, and reducing agents) to control particle size. Characterization via XRD and TEM ensures crystallinity and size distribution .
- Key Challenge : Preventing oxidation of yttrium during synthesis, which requires inert atmospheres (e.g., argon gloveboxes) .
Q. How can researchers verify the purity of yttrium-doped gold clusters in catalytic studies?
- Methodology : Combine XPS for elemental analysis and ICP-MS for quantitative composition verification. Energy-dispersive X-ray spectroscopy (EDS) in TEM can map yttrium distribution within gold matrices .
- Data Contradiction Tip : Discrepancies in XPS and ICP-MS results may indicate surface segregation of yttrium, requiring further annealing experiments .
Q. What spectroscopic techniques are most effective for probing electronic interactions in Au-Y systems?
- Methodology : UV-Vis spectroscopy for plasmon resonance shifts (indicative of charge transfer) and XAFS (X-ray absorption fine structure) to study local coordination environments. Compare neutral vs. cationic clusters to assess charge-state effects .
Advanced Research Questions
Q. How does yttrium doping alter the catalytic activity of gold clusters in propene binding, and how can conflicting DFT vs. experimental results be reconciled?
- Methodology : Perform gas-phase reaction studies paired with DFT calculations. For discrepancies, analyze charge transfer dynamics (e.g., Löwdin population analysis) and adsorption site coordination. Neutral clusters exhibit weaker propene binding than cationic ones due to reduced electron transfer .
- Example : In Au₄Y⁺ clusters, propene binds to both Y and Au atoms, but DFT may overestimate binding energy if van der Waals corrections are omitted .
Q. What strategies resolve contradictions in catalytic performance between bulk Au-Y alloys and nanoclusters?
- Methodology : Compare turnover frequency (TOF) and activation energy across scales. Bulk alloys may suffer from poor surface area, while nanoclusters face stability issues. Use in situ TEM to monitor structural changes under reaction conditions .
- Data Analysis : Apply Arrhenius plots to differentiate size-dependent vs. composition-dependent effects .
Q. How can researchers design experiments to isolate the effects of yttrium doping from size or charge-state variables in catalytic studies?
- Methodology : Use controlled synthesis (e.g., seeded growth) to fix cluster size while varying Y content. Compare neutral and charged clusters via ion mobility spectrometry. Energy decomposition analysis (EDA) quantifies covalent vs. electrostatic contributions .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing heterogeneous data in Au-Y nanoparticle studies?
- Methodology : Apply multivariate regression to decouple variables (e.g., size, Y doping %, surface defects). Use PCA (Principal Component Analysis) for high-dimensional datasets (e.g., XPS, TEM, catalytic activity) .
Q. How to ensure reproducibility in Au-Y nanomaterial synthesis across labs?
- Protocol Standardization : Document precursor batch numbers (e.g., >99.99% Y(NO₃)₃ from Kanto Reagents), reaction atmosphere, and aging times. Share raw characterization data (XRD, TEM) via open-access repositories .
Tables: Key Data for Au-Y Research
| Parameter | Neutral Clusters | Cationic Clusters | Source |
|---|---|---|---|
| Propene Binding Energy | 0.8–1.2 eV | 1.5–2.1 eV | |
| Yttrium Dopant Range | 0.5–5 at.% | 1–10 at.% | |
| Stability (Ambient Air) | <24 hours | >72 hours (with passivation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
